吡嗪-2-甲醛

描述

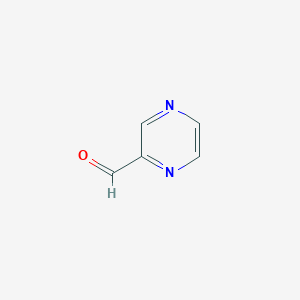

Pyrazine-2-carbaldehyde, also known as 2-Pyrazinecarbaldehyde, is a heterocyclic compound . It has the empirical formula C5H4N2O and a molecular weight of 108.10 . It appears as a brown solid to semi-solid .

Synthesis Analysis

The synthesis of pyrazine-2-carbaldehyde and its derivatives has been studied using various methods . One method involves the formation of bis-azomethines from hydrazine and heterocyclic aromatic carbaldehydes, including pyrazine-2-carbaldehyde . The reaction sequences investigated include addition-dehydration-addition-dehydration and addition-addition-dehydration-dehydration .

Molecular Structure Analysis

The molecular structure of pyrazine-2-carbaldehyde consists of a pyrazine ring attached to a carbaldehyde group . The SMILES string representation of its structure is O=Cc1cnccn1 .

Physical And Chemical Properties Analysis

Pyrazine-2-carbaldehyde has a density of 1.2±0.1 g/cm3 . Its boiling point is 192.1±20.0 °C at 760 mmHg, and it has a vapour pressure of 0.5±0.4 mmHg at 25°C . The enthalpy of vaporization is 42.8±3.0 kJ/mol, and the flash point is 70.5±28.2 °C . The index of refraction is 1.581, and the molar refractivity is 29.2±0.3 cm3 .

科学研究应用

Formation of Bis-Azomethines

Pyrazine-2-carbaldehyde is used in the formation of bis-azomethines from hydrazine and heterocyclic aromatic carbaldehydes . This process is studied using density functional theory and the results are correlated with experimental results obtained by means of NMR spectroscopy . The presence of bis-hemiaminal intermediates is evidenced by NMR spectra .

Role in Organic Electronics

Imine compounds, also referred to as azomethines or Schif bases, have drawn significant attention in various fields of science . Pyrazine-2-carbaldehyde plays a role in the formation of these imines, which have vital applications in coordination and supramolecular chemistry, organic electronics, organic light-emitting devices (OLEDs), and fluorescent dyes .

Role in Dynamic Covalent Chemistry (CDC)

Due to the reversible nature of imine formation, Pyrazine-2-carbaldehyde is at the forefront of constitutional dynamic chemistry (CDC) . Hemiaminal-based systems have been implemented in CDC and demonstrated as chiral sensing systems .

Antifungal and Imaging Agent

A pyrazine-functionalized carbazole derivative, constructed by coupling 2-amino-5-bromo-3-methylaminepyrazine (ABMAP) into 3 and 6 positions of the carbazole ring, shows photosensitive and pH-dependent activity . This compound, known as 3,6-PIRAMICAR, exhibits promising antifungal activity and potential as an imaging agent .

Role in Separation Techniques

Pyrazine-2-carbaldehyde can be separated using mixed-mode HPLC . This technique demonstrates the easy tuning of methods developed on Primesep columns .

Synthesis of 1,2,3-Triazolo[4,5-b]pyrazine

A Pfizer patent detailed the use of Pyrazine-2-carbaldehyde in the synthesis of 3,5-disubstituted 1H-1,2,3-triazolo[4,5-b]pyrazine . This compound is formed by first aminating commercially available 2-amino-3,5-dibromopyrazine in the presence of a sterically hindered base, then treating diaminopyrazine with nitrite .

安全和危害

Pyrazine-2-carbaldehyde is classified under GHS07 for safety . It can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

未来方向

Pyrazine-2-carbaldehyde and its derivatives have drawn significant attention in various fields of science due to their wide range of biological activities . Future research could focus on understanding the action mechanisms of these compounds, developing new synthetic methods, and exploring their potential applications in drug discovery .

作用机制

Target of Action

Pyrazine-2-carbaldehyde, like other pyrazine derivatives, is a nitrogen-containing heterocyclic compound . Pyrazine derivatives have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It has been studied that the formation of bis-azomethines from hydrazine and heterocyclic aromatic carbaldehydes, including pyrazine-2-carbaldehyde, involves a reaction sequence of addition-dehydration . This reaction sequence is catalyzed by water, methanol, and acetic acid .

Biochemical Pathways

It’s known that pyrazine derivatives can affect various biological pathways due to their wide range of biological activities .

Result of Action

Pyrazine derivatives have been known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It’s known that the formation of bis-azomethines from pyrazine-2-carbaldehyde is catalyzed by water, methanol, and acetic acid , suggesting that these substances may influence the compound’s action.

属性

IUPAC Name |

pyrazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c8-4-5-3-6-1-2-7-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBWJLDFSICTIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460761 | |

| Record name | Pyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazine-2-carbaldehyde | |

CAS RN |

5780-66-5 | |

| Record name | Pyrazinecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005780665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-pyrazinecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZINECARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX42FX5JBS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How can Pyrazine-2-carbaldehyde be used to synthesize more complex molecules like Pteridines?

A1: Pyrazine-2-carbaldehyde serves as a crucial starting material for synthesizing 4-unsubstituted pteridines []. The process involves several steps, starting with converting Pyrazine-2-carbaldehyde to 2-amino-3-dimethoxymethylpyrazine. This intermediate undergoes acylation with various reagents, leading to different substituted derivatives. Subsequent hydrolysis and cyclization with ammonia yield various pteridine derivatives, including 2-methylpteridine, pteridin-2-one, and pteridine itself.

Q2: Can you explain the coordination chemistry of Pyrazine-2-carbaldehyde with metals like Tin?

A2: Pyrazine-2-carbaldehyde, when reacted with diphenyltin(IV) dichloride in the presence of 4-ethylthiosemicarbazone (Hapetsc), forms a unique diorganotin(IV) complex []. In this complex, the Pyrazine-2-carbaldehyde derivative acts as a monodentate ligand, coordinating with the tin atom through its nitrogen atom. This coordination creates a distorted octahedral geometry around the tin center. This research highlights the potential of Pyrazine-2-carbaldehyde derivatives in forming complexes with potential applications in various fields like catalysis.

Q3: What spectroscopic techniques are helpful in characterizing Pyrazine-2-carbaldehyde and its derivatives?

A3: Characterization of Pyrazine-2-carbaldehyde and its derivatives relies heavily on spectroscopic techniques like UV, IR, and NMR spectroscopy []. These techniques provide crucial information about the electronic structure, functional groups, and proton environments within the molecule, enabling researchers to confirm the identity and purity of the synthesized compounds. Additionally, ionization constants can be determined, providing insights into the molecule's reactivity and potential interactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B1279457.png)